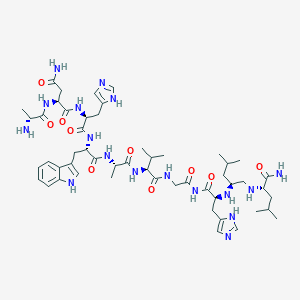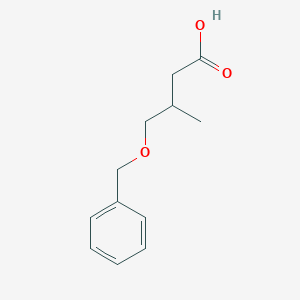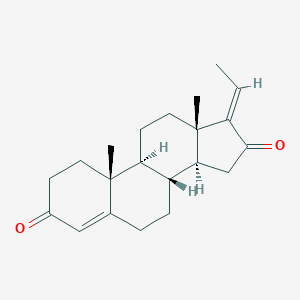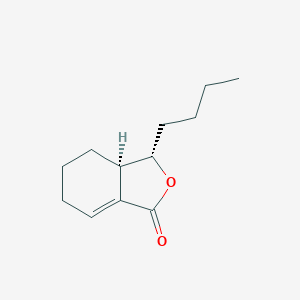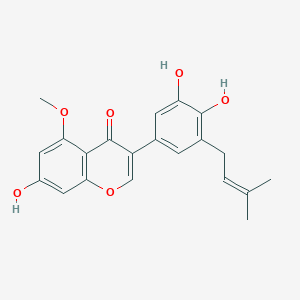
5-溴胞嘧啶
描述
5-Bromocytidine is a brominated derivative of the nucleoside cytidine, which is a component of RNA. It is known for its ability to incorporate into DNA and RNA, thereby affecting various biological processes such as DNA replication and the differentiation of cells. The presence of the bromine atom at the 5' position of the cytosine base is responsible for its unique properties and reactivity .
Synthesis Analysis
The synthesis of 5-bromocytidine and its analogues has been explored in several studies. For instance, the synthesis of E-5(2-bromovinyl)-2'-deoxyuridine from deoxyuridine via an intermediate organopalladium derivative has been described, which is related to the synthesis of brominated nucleosides . Additionally, the synthesis of 1-deazacytidine, a C-nucleoside analogue of cytidine, has been achieved, which completes the family of C-nucleosidic analogues of natural nucleosides . These synthetic approaches are crucial for producing 5-bromocytidine and its derivatives for biological and medicinal applications.
Molecular Structure Analysis
The molecular structure of 5-bromocytidine has been determined through crystallographic studies. The crystal structure of 5-bromocytosine, a component of 5-bromocytidine, shows significant deviations in bond lengths and angles compared to cytosine, which are attributed to the steric and electronic effects of bromination . These structural changes can influence the molecule's interaction with other biological molecules and its overall stability.
Chemical Reactions Analysis
5-Bromocytidine participates in various chemical reactions, particularly those involving its incorporation into nucleic acids. It has been shown to form a 1:1 complex with polyinosinic acid, and its interaction with amino acids has been characterized through crystallography . The phosphorylation of 5-bromodeoxycytidine to its monophosphate form in cells infected with herpes simplex virus indicates a difference in substrate specificity between virus-induced and host-cell enzymes, which may have implications for antiviral therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromocytidine are influenced by the presence of the bromine atom. Studies have investigated the stability of helix structures formed by 5-bromocytidine and its effects on the melting temperature (Tm) of nucleic acid complexes . The bromine atom's high polarizability is suggested to contribute to the stabilizing effect on the nucleic acid helix, which is not due to solvent effects or in-plane interactions within the helix .
科学研究应用
癌症治疗中的放射增敏
5-溴胞嘧啶在癌症治疗中用作放射增敏剂 . 放射增敏剂是指使肿瘤细胞对放射治疗更敏感的物质。当5-溴胞嘧啶掺入基因组 DNA 中时,它会增强放射治疗对实体瘤的效果 . 这种方法在治疗对放射治疗有抵抗力的癌症方面特别有用。
电子诱导的 DNA 降解
5-溴胞嘧啶在电子诱导的 DNA 降解中起作用 . 这一过程对于理解辐射对 DNA 的影响,特别是在放射治疗期间,非常重要。降解机制涉及从相邻核苷酸或环境中转移氢 .
胞嘧啶特异性 DNA 化学探测
5-溴胞嘧啶用于胞嘧啶特异性 DNA 化学探测 . 该技术涉及溴离子与单过氧硫酸盐 (KHSO5, Oxone) 的反应,在哌啶处理后导致单链 DNA 断裂 . 这种方法可用于检查折叠 DNA 结构中非双链胞嘧啶碱基的暴露情况 .
DNA 测序
5-溴胞嘧啶可用于 DNA 测序 . 当允许两种简单的盐 KBr 和 KHSO5 与单链寡脱氧核苷酸反应时,观察到胞嘧啶的溴化和哌啶不稳定位点的形成 . 该技术具有优势,因为它避免了使用液态 Br2 本身
安全和危害
作用机制
Target of Action
5-Bromocytidine is a pyrimidine nucleoside . It primarily targets viral RNA-dependent RNA polymerases . These enzymes are critical for the replication of RNA viruses, making them a key target for antiviral drugs.
Mode of Action
5-Bromocytidine interacts with its targets by inhibiting the replication of influenza virus in cell culture . It does this by acting as a potent inhibitor of viral RNA-dependent RNA polymerases .
Biochemical Pathways
5-Bromocytidine affects the biochemical pathways involved in viral replication. By inhibiting RNA-dependent RNA polymerases, it disrupts the synthesis of viral RNA, thereby preventing the replication of the virus .
Result of Action
The primary result of 5-Bromocytidine’s action is the inhibition of viral replication. This is achieved by its interaction with RNA-dependent RNA polymerases, leading to the disruption of viral RNA synthesis . This can lead to a decrease in viral load and potentially help in the treatment of viral infections.
Action Environment
The action of 5-Bromocytidine can be influenced by various environmental factors. For instance, it has been shown to be a radiosensitizer, meaning it can enhance the effects of radiation therapy . This suggests that its efficacy could be influenced by the presence of radiation. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and action.
属性
IUPAC Name |
4-amino-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDXGYQCVPZEJE-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430887 | |
| Record name | 5-bromocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3066-86-2 | |
| Record name | 5-Bromocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-bromocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



